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These application notes provide detailed protocols and data interpretation guidelines for the

visualization of the Spindle Assembly Abnormal Protein 6 (SASS6), a cornerstone protein in

centriole biogenesis. Accurate visualization of SASS6 localization is critical for understanding

centriole duplication, centrosome integrity, and the etiology of related disorders, including

primary microcephaly and cancer.[1][2] This document outlines methodologies ranging from

standard immunofluorescence to advanced super-resolution microscopy techniques.

Introduction to SASS6 and its Role in Centriole
Duplication
SASS6 is an essential protein that forms the central cartwheel structure upon which the

centriole is built.[3] The cartwheel is the precursor that ensures the nine-fold symmetry of the

centriole, onto which microtubules are subsequently added.[3][4] The levels and localization of

SASS6 are tightly regulated throughout the cell cycle to ensure that each mother centriole

templates the formation of only one procentriole.[1][5] Dysregulation of SASS6 can lead to

failures in centriole duplication or, conversely, to centriole amplification, both of which are linked

to genomic instability.[2][5]

The recruitment of SASS6 to the mother centriole is a critical early step in centriole duplication

and is dependent on the master kinase PLK4 (Polo-like kinase 4) and its interaction with STIL
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(SCL/TAL1 interrupting locus).[4][6] Following its recruitment, SASS6 homodimers oligomerize

to form a ring-like structure that constitutes the central hub of the cartwheel.[7][8]

Signaling and Recruitment Pathway of SASS6
The following diagram illustrates the key steps in the recruitment and assembly of SASS6 at

the onset of centriole duplication.
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Caption: A simplified diagram of the SASS6 recruitment and cartwheel assembly pathway.

Experimental Protocols
Here we provide detailed protocols for the immunofluorescent staining of SASS6 for both

standard and super-resolution microscopy.

Protocol 1: Standard Immunofluorescence for SASS6
Visualization
This protocol is suitable for routine visualization of SASS6 localization at the centrosome in

cultured human cells (e.g., U2OS, RPE1).

Materials:

Phosphate-buffered saline (PBS)

Methanol, pre-chilled to -20°C

Permeabilization Buffer: 0.1% Triton X-100 in PBS
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Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

Primary antibody against SASS6 (e.g., rabbit anti-SASS6)

Primary antibody against a centrosomal marker (e.g., mouse anti-gamma-tubulin or anti-

centrin)

Fluorophore-conjugated secondary antibodies (e.g., anti-rabbit IgG Alexa Fluor 594, anti-

mouse IgG Alexa Fluor 488)

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

Mounting medium

Procedure:

Cell Culture: Grow cells on glass coverslips to 60-70% confluency.

Fixation:

Wash cells twice with PBS.

Fix cells with ice-cold methanol for 10 minutes at -20°C.

Permeabilization:

Wash cells three times with PBS for 5 minutes each.

Incubate with Permeabilization Buffer for 10 minutes at room temperature.[9]

Blocking:

Wash cells twice with PBS.

Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific

antibody binding.[9]

Primary Antibody Incubation:
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Dilute primary antibodies against SASS6 and the chosen centrosomal marker in Blocking

Buffer.

Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified

chamber.

Washing: Wash cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

Dilute fluorophore-conjugated secondary antibodies in Blocking Buffer.

Incubate coverslips with the secondary antibody solution for 1 hour at room temperature,

protected from light.

Nuclear Staining:

Wash cells three times with PBS for 5 minutes each.

Incubate with DAPI solution for 5 minutes at room temperature.

Mounting:

Wash cells twice with PBS.

Mount coverslips onto glass slides using a suitable mounting medium.

Imaging: Visualize using a conventional fluorescence or confocal microscope.

Protocol 2: Ultrastructure Expansion Microscopy (U-
ExM) for SASS6
U-ExM is a super-resolution technique that physically expands the sample, allowing for

nanoscale imaging on a conventional microscope.[3][4]

Materials:

Acrylamide/Bis-acrylamide solution
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Ammonium persulfate (APS)

Tetramethylethylenediamine (TEMED)

Proteinase K

Nuclease-free water

Primary and secondary antibodies as in Protocol 1.

Procedure:

Immunostaining: Perform immunofluorescent staining as described in Protocol 1, steps 1-8.

Gelation:

Incubate the stained coverslips in the acrylamide/bis-acrylamide monomer solution.

Initiate gelation by adding APS and TEMED. Allow the gel to polymerize around the cells.

Digestion:

Digest the proteins within the gel-sample hybrid using Proteinase K. This step

homogenizes the mechanical properties of the sample.

Expansion:

Place the gel in nuclease-free water. The gel will isotropically expand approximately 4-fold.

Imaging: Image the expanded gel on a confocal microscope. The expansion factor needs to

be precisely measured for accurate size determination.

Experimental Workflow Diagram
The following diagram outlines the general workflow for visualizing SASS6.
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General Workflow for SASS6 Visualization
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Caption: A flowchart of the key steps in an immunofluorescence experiment for SASS6.
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Quantitative Data Presentation
The following tables summarize quantitative data from studies investigating SASS6 localization

and function.

Table 1: Centrosome and Centriole Numbers in Wild-Type vs. SASS6 Knockout Mouse

Embryonic Stem Cells (mESCs)[4]

Cell Line

% of Cells with
Centrosomes
(TUBG & FOP
positive)

% of
Centrosomes
with ≥2
Centrioles

% of
Centrosomes
with 1
Centriole

% of
Centrosomes
with 0
Centrioles

Wild-Type (WT) 94 ± 6% ~80% ~15% ~5%

SASS6-/- 56 ± 14% ~10% ~45% ~45%

Table 2: Recruitment of Centriolar Proteins in Wild-Type vs. SASS6 Knockout mESCs[3][4]

Cell Line
% of Centrosomes with
STIL

% of Centrioles with
CEP135

Wild-Type (WT) 74 ± 6% 100 ± 0%

SASS6-/- 29 ± 8% 73 ± 6%

Table 3: SASS6 Localization in Human U2OS Cells During S Phase[7]

S Phase Stage
% of Cells with Weak
SASS6 Foci

Localization of Weak
SASS6 Foci

Early S Phase ~20%
Proximal end of mother

centriole

Late S Phase ~60%
Proximal end of mother

centriole

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10917421/
https://elifesciences.org/articles/94694
https://pmc.ncbi.nlm.nih.gov/articles/PMC10917421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4116473/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Advanced Visualization Techniques
Beyond standard immunofluorescence and U-ExM, other super-resolution techniques can

provide even greater detail on SASS6 localization.

3D Stochastic Optical Reconstruction Microscopy (3D-STORM): This technique has been

used to reveal that SASS6 forms a nine-fold symmetrical ring structure at the centriole.[8] It

can resolve the toroidal localization of SASS6 around the base of the parental centriole.[8]

Stimulated Emission Depletion (STED) Microscopy: STED can also be employed to visualize

SASS6 at sub-diffraction resolution, offering insights into its precise positioning within the

centrosome.[10]

Live-Cell Imaging: The use of fluorescently tagged SASS6 (e.g., GFP-SASS6) allows for the

dynamic tracking of its recruitment and assembly in living cells.[8][11] This approach is

powerful for understanding the temporal regulation of centriole duplication.

Conclusion
The choice of visualization technique for SASS6 depends on the specific research question.

Standard immunofluorescence is a robust method for assessing the presence or absence of

SASS6 at the centrosome and for quantifying centrosome numbers. For nanoscale

architectural details of the SASS6-containing cartwheel, super-resolution methods like U-ExM

and STORM are indispensable. Live-cell imaging provides the temporal dynamics that are

crucial for a complete understanding of SASS6's role in the intricate process of centriole

duplication. Careful experimental design and adherence to detailed protocols are paramount

for obtaining high-quality, reproducible data in the study of this critical centriolar component.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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